molecular formula C12H7FN2O B2660680 4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 886360-84-5

4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2660680
CAS No.: 886360-84-5
M. Wt: 214.199
InChI Key: ZWEHVHCBFMWFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyridine ring, along with a nitrile and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate. This intermediate undergoes cyclization and subsequent oxidation to yield the desired compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl isocyanate
  • 4-Fluorophenylphosphine oxide
  • 4-Fluorophenylpyrazole

Uniqueness

Compared to similar compounds, 4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyridine ring structure, coupled with the fluorophenyl, nitrile, and ketone groups, makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-9-3-1-8(2-4-9)10-5-6-15-12(16)11(10)7-14/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEHVHCBFMWFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NC=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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